Cas no 2308478-73-9 (2-cyclopropyl-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamidoacetic acid)

2-cyclopropyl-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamidoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-cyclopropyl-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamidoacetic acid
- 2308478-73-9
- EN300-1508860
- 2-cyclopropyl-2-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido]acetic acid
-
- インチ: 1S/C28H34N2O5/c1-17(2)13-18(14-25(31)30-26(27(32)33)19-11-12-19)15-29-28(34)35-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,17-19,24,26H,11-16H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)/t18-,26?/m0/s1
- InChIKey: QIIYKCPTTMYNKD-MDYZWHIJSA-N
- ほほえんだ: OC(C(C1CC1)NC(C[C@@H](CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)CC(C)C)=O)=O
計算された属性
- せいみつぶんしりょう: 478.24677219g/mol
- どういたいしつりょう: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 12
- 複雑さ: 730
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 105Ų
2-cyclopropyl-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamidoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1508860-0.25g |
2-cyclopropyl-2-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido]acetic acid |
2308478-73-9 | 0.25g |
$2430.0 | 2023-07-10 | ||
Enamine | EN300-1508860-100mg |
2-cyclopropyl-2-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido]acetic acid |
2308478-73-9 | 100mg |
$2324.0 | 2023-09-27 | ||
Enamine | EN300-1508860-10000mg |
2-cyclopropyl-2-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido]acetic acid |
2308478-73-9 | 10000mg |
$11358.0 | 2023-09-27 | ||
Enamine | EN300-1508860-0.05g |
2-cyclopropyl-2-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido]acetic acid |
2308478-73-9 | 0.05g |
$2219.0 | 2023-07-10 | ||
Enamine | EN300-1508860-1.0g |
2-cyclopropyl-2-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido]acetic acid |
2308478-73-9 | 1.0g |
$2641.0 | 2023-07-10 | ||
Enamine | EN300-1508860-5.0g |
2-cyclopropyl-2-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido]acetic acid |
2308478-73-9 | 5.0g |
$7659.0 | 2023-07-10 | ||
Enamine | EN300-1508860-250mg |
2-cyclopropyl-2-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido]acetic acid |
2308478-73-9 | 250mg |
$2430.0 | 2023-09-27 | ||
Enamine | EN300-1508860-50mg |
2-cyclopropyl-2-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido]acetic acid |
2308478-73-9 | 50mg |
$2219.0 | 2023-09-27 | ||
Enamine | EN300-1508860-1000mg |
2-cyclopropyl-2-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido]acetic acid |
2308478-73-9 | 1000mg |
$2641.0 | 2023-09-27 | ||
Enamine | EN300-1508860-0.5g |
2-cyclopropyl-2-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido]acetic acid |
2308478-73-9 | 0.5g |
$2536.0 | 2023-07-10 |
2-cyclopropyl-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamidoacetic acid 関連文献
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2-cyclopropyl-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamidoacetic acidに関する追加情報
Introduction to 2-cyclopropyl-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamidoacetic Acid (CAS No. 2308478-73-9)
2-cyclopropyl-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamidoacetic acid, identified by its CAS number 2308478-73-9, is a complex organic compound with significant potential in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit structural features conducive to biological activity, making it a subject of considerable interest among researchers exploring novel therapeutic agents.
The molecular structure of 2-cyclopropyl-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamidoacetic acid incorporates several key functional groups that contribute to its unique chemical and biological properties. The presence of a cyclopropyl group, a stereogenic center at the 3S position, and an amino acid-derived moiety suggests potential interactions with biological targets such as enzymes and receptors. Additionally, the incorporation of a fluorenylmethoxycarbonyl (Fmoc) group indicates a possible role in peptide synthesis or as a protecting group in medicinal chemistry applications.
In recent years, there has been growing interest in the development of molecules that can modulate biological pathways associated with various diseases. The structural features of 2-cyclopropyl-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamidoacetic acid make it a promising candidate for further investigation in this context. Specifically, the combination of a cycloalkyl group and an amino acid scaffold has been observed to enhance binding affinity and selectivity in drug-like molecules.
One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The stereochemical purity at the 3S center is particularly noteworthy, as it can influence the overall conformation and reactivity of the molecule. This feature is often exploited in drug design to optimize interactions with biological targets. Furthermore, the fluorenylmethoxycarbonyl group can serve as a versatile handle for further chemical modifications, allowing researchers to tailor the properties of the compound for specific applications.
Recent studies have begun to explore the pharmacological profile of derivatives similar to 2-cyclopropyl-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamidoacetic acid. These investigations have highlighted the importance of structural motifs such as cyclopropyl groups and amino acid derivatives in enhancing biological activity. For instance, studies on related compounds have shown that such structural elements can improve binding affinity to target proteins and reduce off-target effects, which are critical considerations in drug development.
The synthesis of 2-cyclopropyl-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamidoacetic acid presents both challenges and opportunities for synthetic chemists. The presence of multiple stereocenters and functional groups requires careful planning to ensure high yield and enantiomeric purity. However, advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one with precision. Techniques such as asymmetric catalysis and chiral auxiliary strategies have been particularly valuable in achieving the desired stereochemical outcomes.
In conclusion, 2-cyclopropyl-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamidoacetic acid (CAS No. 2308478-73-9) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it a valuable asset for further exploration in drug discovery programs. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in developing new therapeutic strategies.
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